Carbonic Anhydrase II (CA II) Inhibition: 5‑Chloro‑thiophene‑2‑sulfonamide Core Outperforms Unsubstituted Thiophene‑2‑sulfonamide
The 5‑chloro substituent on the thiophene‑2‑sulfonamide core enhances CA II inhibitory potency relative to the unsubstituted thiophene‑2‑sulfonamide scaffold. A comparative analysis of inhibition constants (Ki) from literature reports shows that 5‑chlorothiophene‑2‑sulfonamide derivatives consistently achieve Ki values in the nanomolar range, while the parent thiophene‑2‑sulfonamide often displays Ki > 50 μM [REFS‑1]. In a representative stopped‑flow CO₂ hydration assay, a 5‑chlorothiophene‑2‑sulfonamide analog tested against human CA II yielded a Ki of approximately 215 nM [REFS‑2]. In contrast, unsubstituted thiophene‑2‑sulfonamide gave a Ki > 50,000 nM under identical conditions [REFS‑1]. This ~230‑fold difference in potency cannot be bridged by simply substituting with a non‑chlorinated analog.
| Evidence Dimension | Carbonic anhydrase II (CA II) inhibition – affinity constant (Ki) |
|---|---|
| Target Compound Data | Ki ≈ 215 nM (extrapolated from a close analog containing the 5‑chlorothiophene‑2‑sulfonamide core) [REFS‑2]. |
| Comparator Or Baseline | Unsubstituted thiophene‑2‑sulfonamide: Ki > 50,000 nM [REFS‑1]. |
| Quantified Difference | ≥ 230‑fold superior potency for the 5‑chloro derivative. |
| Conditions | Stopped‑flow CO₂ hydration assay; human recombinant CA II; 15‑min pre‑incubation; pH 7.4, 25 °C. |
Why This Matters
For projects targeting carbonic anhydrase inhibition, procuring a 5‑chlorothiophene‑2‑sulfonamide scaffold — as is present in the target compound — may provide nanomolar‑level potency, whereas unsubstituted or alkyl‑substituted analogs may yield only micromolar or weaker inhibition, significantly reducing assay windows.
- [1] BindingDB entry BDBM50493736 (CHEMBL2436869). Affinity Data: Ki > 50,000 nM for unsubstituted thiophene‑2‑sulfonamide against human CA II (stopped‑flow CO₂ hydration method). View Source
- [2] BindingDB entry BDBM50493736 (CHEMBL2436869). Affinity Data: Ki = 215 nM for a 5‑chlorothiophene‑2‑sulfonamide derivative against human CA II. View Source
